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Compound of Interest

Compound Name: TAS-303

This technical support center provides researchers, scientists, and drug development
professionals with frequently asked questions and troubleshooting guidance for the statistical
analysis of a TAS-303 efficacy study. The information is based on protocols and results from
Phase 2 clinical trials for Stress Urinary Incontinence (SUI).

Frequently Asked Questions (FAQSs)

Q1: What is the primary objective of the TAS-303 efficacy study?

The primary objective is to evaluate the efficacy of TAS-303 compared to a placebo in female
patients with Stress Urinary Incontinence (SUI).[1][2]

Q2: What is the primary efficacy endpoint used in the analysis?

The primary endpoint is the percent change in the mean Stress Urinary Incontinence Episode
Frequency (SUIEF) per 24 hours from baseline to the end of the treatment period (e.g., Week
12).[1][2][3]

Q3: How is the necessary sample size for the study determined?

The sample size is calculated to ensure sufficient statistical power (typically 80% or 90%) to
detect a clinically meaningful difference in the primary endpoint between the TAS-303 and
placebo groups.[2][4] The calculation assumes a two-sided significance level (e.g., 5%) and is
based on the expected treatment difference and standard deviation, often derived from studies
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of similar drugs like duloxetine.[4][5] For instance, a sample size of 250 patients was calculated
to have 90% power to detect a 20% difference in the reduction of IEF compared to placebo.[4]

[5]
Q4: What are the typical secondary endpoints evaluated in the study?

Secondary endpoints are included to assess other aspects of treatment efficacy and impact on
quality of life. Common secondary endpoints include:

e The proportion of patients with a 50% or greater reduction in mean SUIEF.[1][6]

e Changes in the total incontinence episode frequency.[1]

e Changes in incontinence amount, often measured by a 24-hour pad weight test.[2]

e Improvements in health-related quality of life, assessed using questionnaires like the
Incontinence Quality of Life (I-QOL) score.[1][2]

o Patient Global Impression of Improvement (PGI-I) scores.[2][4]

Q5: Which analysis sets are defined in the statistical plan?

The statistical analysis plan typically defines several analysis sets:

o Full Analysis Set (FAS): Includes all randomized patients who have received at least one
dose of the study drug. It is the primary set for most efficacy analyses, following the
intention-to-treat (ITT) principle.[7]

e Per-Protocol Set (PPS): A subset of the FAS, excluding patients with major protocol
violations. The primary endpoint is often analyzed in the PPS.[1][5]

o Safety Analysis Set: Includes all patients who received at least one dose of the study
medication and is used for all safety assessments.[5]

Q6: What is the primary statistical method used for the primary endpoint analysis?

The primary analysis is typically conducted using an Analysis of Covariance (ANCOVA).[2] The
model evaluates the difference between the TAS-303 and placebo groups for the percent
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change in SUIEF, adjusting for baseline values and stratification factors.[2][8]
Q7: How are patient populations stratified during randomization?

Randomization is often stratified to ensure a balanced distribution of key prognostic factors
across treatment groups.[7] For TAS-303 studies, stratification factors have included the
baseline mean SUIEF (e.g., <2 or 22 episodes per 24 hours) and age (e.g., <60 or =260 years).

[2]

Troubleshooting Guides

Issue: How should missing data for the primary endpoint be handled in the analysis?

o Guideline: Preventing missing data is the most effective strategy.[9] However, once missing
data occurs, it must be handled appropriately to avoid introducing bias and reducing
statistical power.[10] The statistical analysis plan must prespecify the methods for handling
missing data.[10]

» Recommended Approach: For longitudinal data like SUIEF measured over several weeks, a
Mixed-effect Model for Repeated Measures (MMRM) is a sophisticated and recommended
method.[4] This approach uses all available data for a patient and does not directly impute
missing values, assuming the data is Missing at Random (MAR).[11]

» Alternative Methods: Other methods include multiple imputation, which creates several
complete datasets by imputing missing values and pooling the results.[9][12] Simpler
methods like Last Observation Carried Forward (LOCF) are generally discouraged as a
primary analysis method in confirmatory trials due to their potential for bias.[12]

Issue: A subgroup analysis shows a more pronounced treatment effect. How is this addressed?

¢ Observation: In TAS-303 trials, the treatment effect was more clearly confirmed in patients
with a higher baseline frequency of SUI (=2 episodes daily) and in patients aged 60 years or
older.[5][13][14]

e Analytical Strategy:
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o Prespecification: All subgroup analyses of interest should be prespecified in the statistical
analysis plan to avoid data-driven findings.

o Primary Confirmation: The primary efficacy analysis is always performed on the entire
study population (e.g., the Per-Protocol Set or Full Analysis Set).[1][5]

o Subgroup Evaluation: The prespecified subgroup analyses are performed to assess the
consistency of the treatment effect across different patient populations.[15] These are
generally considered exploratory.

o Interpretation: Findings from subgroup analyses, such as the greater benefit seen in more
severe SUI cases, are used to better understand the drug's profile and to inform potential
future studies or labeling, but they do not replace the primary analysis results.[6]

Data Presentation
Table 1: Example - Baseline Demographics and Clinical

Characteristics (Full Analysis Set)

Characteristic TAS-303 (N=116) Placebo (N=115) Total (N=231)

Age (years)

Mean (SD) 54.2 (8.5) 53.8 (9.1) 54.0 (8.8)

Median (Range) 54.0 (35-74) 55.0 (29-73) 54.0 (29-74)

SUI Episodes / 24h

(Baseline)

Mean (SD) 3.1(2.5) 3.2 (2.8) 3.1 (2.6)
Median (Range) 2.4 (1.0-15.0) 2.3 (1.0-18.0) 2.4 (1.0-18.0)
SUIl Type

Pure SUI, n (%) 105 (90.5%) 104 (90.4%) 209 (90.5%)
Mixed SUI, n (%) 11 (9.5%) 11 (9.6%) 22 (9.5%)

Data is illustrative and based on published trial demographics.[1][13]
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Table 2: Example - Analysis of Primary and Key
Secondary Efficacy Endpoints (at Week 12)

LS Mean
. TAS-303 Placebo ]
Endpoint Difference P-value
(N=116) (N=115)
(95% CiI)
Primary: %
_ -10.8% (-20.9 to
Change in -57.7% -46.9% 07) 0.036
SUIEF (PPS) '
Secondary:
>50% Reduction
_ 75 (64.7%) 61 (53.0%) - >0.05
in SUIEF (FAS),
n (%)
Secondary:
Changein I-QOL  +11.1 +9.9 - >0.05

Score (FAS)

PPS: Per-Protocol Set; FAS: Full Analysis Set; LS Mean: Least Squares Mean; Cl: Confidence
Interval. Data from published Phase 2 results.[1][6][16]

Experimental Protocols
Protocol: Determination of Primary Efficacy Endpoint

Objective: To quantify the percent change in the mean Stress Urinary Incontinence Episode
Frequency (SUIEF) per 24 hours from baseline to the final study visit (Week 12).

Methodology:

o Data Collection: Each patient completes a bladder diary for 7 consecutive days during the
baseline period and again prior to the Week 12 visit.

o Episode Recording: Patients record each instance of involuntary urine leakage associated
with physical exertion, sneezing, or coughing.

e Calculation of Mean SUIEF:
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o For both the baseline and Week 12 periods, sum the total number of SUI episodes
recorded over the 7-day period.

o Divide the total sum by 7 to calculate the mean number of episodes per 24 hours.

o Calculation of Percent Change from Baseline:

o Use the following formula for each patient: Percent Change = [(Mean SUIEF at Week 12 -
Mean SUIEF at Baseline) / Mean SUIEF at Baseline] * 100

 Statistical Analysis: The calculated percent change value for each patient is used as the
dependent variable in the primary ANCOVA model.

Mandatory Visualization

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Phase 1: Screening & Enrollment

Patient Screening

Y

Informed Consent

Y

Baseline Assessment
(Bladder Diary)

Randomization

\/

Arm A Arm B

Phase 2: Treatment

Administer TAS-303

Administer Placebo

Y

Follow-up Visits
(Weeks 4, 8)

A

End of Treatment
(Week 12 Assessment)

Phase 3:‘ 'Analysis

Database Lock

Statistical Analysis
(per SAP)

A

Clinical Study Report

Click to download full resolution via product page

Caption: High-level workflow of a TAS-303 randomized controlled trial.
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Caption: Logical flow of the statistical analysis for a TAS-303 study.
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Caption: Simplified mechanism of action pathway for TAS-303 in SUI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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efficacy-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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